Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate is a complex organic compound that features a nitro group, a triazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate typically involves multiple steps One common method starts with the nitration of methyl benzoate to introduce the nitro groupThe final step involves the formation of the amide bond between the triazole and the benzoate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can act as a bioisostere for amide bonds, potentially altering the compound’s interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with similar nitro and triazole functionalities.
4-Methyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with different substituents.
Uniqueness
Methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate is unique due to the combination of its nitro group, triazole ring, and benzoate ester, which confer specific chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C11H9N5O5 |
---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C11H9N5O5/c1-21-11(18)8-2-7(3-9(4-8)16(19)20)10(17)14-15-5-12-13-6-15/h2-6H,1H3,(H,14,17) |
InChI Key |
WNVRMXOEZDLNPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |
solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.